Oxazolo[3,4-a]pyrazine derivative 5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-oxo-1,1-diphenyl-N-(pyridin-2-ylmethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C25H24N4O3/c30-23(27-17-21-13-7-8-14-26-21)28-15-16-29-22(18-28)25(32-24(29)31,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2,(H,27,30) |
InChI Key |
ONMOMQJIMXCMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=CC=N3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Oxazolo 3,4 a Pyrazine Derivatives
Derivatization and Functionalization Strategies at Specific Positions
Substitution at the 5-position of the Oxazolo[3,4-a]pyrazine Core
Introduction of L-amino acid side chains at the 5-position
To investigate the impact of substitutions at the 5-position of the oxazolo[3,4-a]pyrazine core, a highly accessible diastereoselective synthesis was developed. nih.gov This method utilizes commercially available L-amino acid methyl esters as starting materials to functionalize the 5-position with various side chains. nih.gov The synthesis begins with these L-amino acid methyl esters (32a–e) to prepare compounds 17–21. nih.gov
The stereochemistry of the resulting products was confirmed through nuclear magnetic resonance (NMR) experiments. Specifically, for compound 17, irradiation of the methyl protons at the 5-position resulted in a significant enhancement of the proton signal at the C-8a position, indicating a syn relationship. nih.gov This observation allowed for the assignment of the absolute (5S,8aR)-configuration to compound 17 and, by extension, to derivatives 18–21, which are derived from amino acids with bulkier side chains. nih.gov The introduction of a methyl (compound 17) or an isopropyl group (compound 18) was found to reduce potency approximately tenfold compared to the parent compound. nih.gov More substantial branched alkyl (19) or benzyl (B1604629) (20) groups were even more detrimental to activity. nih.gov These findings suggest that the 5-position can accommodate various hydrophobic groups, though it leads to a reduction in potency. nih.gov
| Compound | Side Chain at 5-Position | Starting L-amino acid |
|---|---|---|
| 17 | -CH₃ | L-Alanine |
| 18 | -CH(CH₃)₂ | L-Valine |
| 19 | -CH₂CH(CH₃)₂ | L-Leucine |
| 20 | -CH₂Ph | L-Phenylalanine |
| 21 | -Ph | L-Phenylglycine |
Substitution at the 7-position of the Oxazolo[3,4-a]pyrazine Core
Modifications at the 7-position of the oxazolo[3,4-a]pyrazine nucleus have been explored to introduce functionalities like thiourea, N-substituted acetamides, and guanidines. nih.gov The synthesis of amide derivatives 13 and 14 starts from the precursor 26j, which is first deprotected using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield intermediate 28. nih.govacs.org Subsequent N-alkylation of this intermediate with either 2-chloro-N-(4-fluorophenyl)acetamide or 2-chloro-N-(4-fluorobenzyl)acetamide affords the final compounds 13 and 14, respectively. nih.govacs.org These substitutions were designed to modulate the hydrophilic/lipophilic balance of the molecule. nih.gov However, structure-activity relationship studies indicated a limited tolerance for substituents at the 7-position, with modifications often leading to a reduction or complete loss of antagonist potency. nih.gov
| Compound | Functional Group at 7-Position | Synthetic Precursor |
|---|---|---|
| 12 | Thiourea-containing side chain | 26j |
| 13 | N-(4-fluorophenyl)acetamide side chain | 28 |
| 14 | N-(4-fluorobenzyl)acetamide side chain | 28 |
Introduction of Guanidine (B92328) Moieties into Oxazolo[3,4-a]pyrazine Derivatives
The introduction of guanidine functions was pursued as a strategy to enhance hydrophilicity. nih.gov Two distinct synthetic strategies were employed to produce the guanidine derivatives 15 and 16. nih.govacs.org
The first method is a liquid-phase synthesis. It begins with the reaction of the deprotected intermediate 28 with cyanogen (B1215507) bromide to form the key cyanamide (B42294) intermediate 29. nih.govacs.org This is followed by the addition of either benzylamine (B48309) or 4-fluorobenzylamine (B26447) in the presence of p-toluenesulfonic acid (p-TsOH) to yield the final guanidine products 15 and 16. nih.govacs.org
The second method is a solid-phase approach. nih.gov In this pathway, a bromomethyl polymeric resin is first functionalized with 1-(4-fluorobenzyl)thiourea or 1-(benzyl)thiourea. nih.gov The resulting resin is then reacted with intermediate 28 in the presence of HgCl₂ to produce the desired guanidine derivatives in good yields. nih.gov The guanidine derivative 16, a close analog of a reference compound, exhibited potent nanomolar activity. nih.govnih.gov
| Compound | Guanidine Substitution | Synthetic Approach |
|---|---|---|
| 15 | Benzylguanidine | Liquid-phase & Solid-phase |
| 16 | 4-Fluorobenzylguanidine | Liquid-phase & Solid-phase |
Advanced Synthetic Techniques and Yield Optimization
The synthesis of oxazolo[3,4-a]pyrazine derivatives has benefited from the application of advanced synthetic techniques aimed at improving efficiency, stereoselectivity, and yield. A notable example is the development of a highly accessible diastereoselective synthesis for introducing L-amino acid side chains at the 5-position, leading to compounds 17-21. nih.gov This method's ability to control the stereochemistry at the C-5 and C-8a positions is crucial, as the biological activity of these compounds is often dependent on a specific absolute configuration. nih.gov
Scalability Considerations in Oxazolo[3,4-a]pyrazine Derivative Synthesis
Scaling up the synthesis of complex heterocyclic compounds like oxazolo[3,4-a]pyrazine derivatives from laboratory to industrial production presents several challenges. The initial steps of the synthesis often involve reactions that can be difficult to scale, such as the ortho-lithiation used to obtain the N-benzyl-protected intermediates (25a-j). nih.govacs.org Such reactions typically require cryogenic temperatures and strictly anhydrous conditions, which can be costly and complex to maintain on a large scale.
The development of alternative synthetic routes, such as the solid-phase synthesis for guanidine derivatives 15 and 16, is a key consideration for scalability. nih.gov Solid-phase synthesis can offer advantages in large-scale production, including simplified purification processes (avoiding column chromatography), the potential for automation, and the ability to drive reactions to completion by using an excess of soluble reagents. nih.gov In contrast, the liquid-phase synthesis, while effective at the lab scale, may involve more complex workup and purification procedures to remove catalysts (e.g., p-TsOH) and unreacted starting materials, which can complicate scaling efforts. nih.govacs.org Therefore, the choice between liquid- and solid-phase methodologies is a critical factor in planning for the scalable production of these derivatives.
Biological Activities and Target Interactions of Oxazolo 3,4 a Pyrazine Derivatives
Modulation of Neuropeptide S Receptor (NPSR) Activity
The Neuropeptide S (NPS) system is a key player in various neurobiological functions, including anxiety, locomotion, and substance abuse disorders. nih.govunipd.itnih.gov The interaction of NPS with its G protein-coupled receptor (NPSR) triggers these effects, making NPSR a significant target for therapeutic intervention. nih.govacs.org
Identification of Oxazolo[3,4-a]pyrazine Derivatives as NPSR Antagonists
Research has successfully identified a series of oxazolo[3,4-a]pyrazine derivatives as potent antagonists of the Neuropeptide S receptor (NPSR). nih.govacs.org These compounds have become valuable pharmacological tools for studying the NPS system. unipd.it One of the most well-known members of this class is SHA-68. nih.gov More recently, structure-activity relationship (SAR) studies have led to the discovery of new derivatives with improved potency. nih.govacs.org
For instance, a guanidine (B92328) derivative, compound 16, was developed that demonstrated nanomolar activity in in vitro tests and a five-fold improvement in in vivo potency compared to the reference compound, SHA-68. unipd.itnih.govacs.org These findings highlight the potential of the oxazolo[3,4-a]pyrazine core in developing effective NPSR antagonists. nih.govacs.org
Table 1: In Vitro Antagonist Potency of Selected Oxazolo[3,4-a]pyrazine Derivatives at the NPSR
| Compound | Description | Antagonist Potency (pKB) | Reference |
|---|---|---|---|
| SHA-68 (Compound 1) | Reference NPSR antagonist | 7.28 - 8.16 | nih.gov |
| Compound 15 | Nonfluorinated guanidine derivative | 7.21 | acs.org |
| Compound 16 | Guanidine derivative with improved in vivo potency | 7.38 | acs.org |
| Compound 21 | A promising compound evaluated for in vivo activity | 7.82 | nih.govacs.org |
Competitive Antagonism Mechanisms of NPSR Ligands
The oxazolo[3,4-a]pyrazine derivatives function as pure NPSR antagonists. nih.govacs.org This indicates that they operate through a mechanism of competitive antagonism. In this process, the antagonist molecule binds to the same site on the Neuropeptide S receptor as the endogenous ligand, Neuropeptide S (NPS). However, unlike NPS, the binding of the antagonist does not activate the receptor. By occupying the binding site, the antagonist prevents NPS from binding and initiating its characteristic signaling cascade. This effectively blocks the biological effects of NPS. nih.govacs.org
Impact on Intracellular Signaling Pathways (e.g., Calcium and cAMP Accumulation)
The Neuropeptide S receptor (NPSR) is known to signal through both Gq and Gs pathways. nih.gov Activation of NPSR by its endogenous ligand, NPS, leads to an increase in both intracellular calcium (Ca²⁺) levels and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The oxazolo[3,4-a]pyrazine derivatives, acting as antagonists, have been shown to potently inhibit these NPS-stimulated effects. nih.govacs.org Specifically, studies have demonstrated their ability to block the NPS-induced mobilization of intracellular calcium, confirming their role in preventing the downstream signaling events triggered by receptor activation. nih.govacs.org
Other Potential Biological Targets and Pathways
The heterocyclic core of oxazolo[3,4-a]pyrazine suggests the possibility of interactions with other biological targets beyond the NPSR.
Consideration of Related Heterocyclic Scaffold Activities (e.g., Pyrazine (B50134) derivatives for anti-inflammatory, anticancer, antibacterial, antioxidant activities)
The pyrazine ring is a key structural component of the oxazolo[3,4-a]pyrazine scaffold and is present in numerous biologically active compounds. benthamdirect.comnih.govtandfonline.com Pyrazine derivatives have been extensively studied and are known to exhibit a wide range of pharmacological activities. benthamdirect.com These include anti-inflammatory, anticancer, antibacterial, antitubercular, and antioxidant properties. benthamdirect.comnih.govtandfonline.com The versatility of the pyrazine nucleus as a pharmacophore in medicinal chemistry suggests that oxazolo[3,4-a]pyrazine derivatives may also possess a broader spectrum of biological activities that warrant further investigation. benthamdirect.comresearchgate.netresearchgate.net
Exploration of Phosphodiesterase 5 (PDE-5) Inhibition by Oxazolo[3,4-a]pyrazine Diones
There is evidence to suggest that derivatives of the oxazolo[3,4-a]pyrazine scaffold may act as inhibitors of phosphodiesterase (PDE) enzymes. google.com Specifically, novel 6,7-dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione derivatives have been developed and investigated as inhibitors of phosphodiesterase 5 (PDE-5). google.com Inhibition of PDE-5 is a mechanism used for the treatment of conditions such as erectile dysfunction. google.com This line of inquiry opens up a different therapeutic avenue for this class of compounds, distinct from their activity at the NPSR. google.comnih.gov
Structure Activity Relationship Sar Studies of Oxazolo 3,4 a Pyrazine Derivatives
Systematic Substitution Effects on Biological Potency and Selectivitynih.govacs.org
Systematic modifications of the oxazolo[3,4-a]pyrazine nucleus have been undertaken to improve the pharmacological and drug-like properties of this class of NPSR antagonists. nih.govacs.org Investigations have focused on substitutions at the 1-, 5-, and 7-positions of the bicyclic core to develop compounds with enhanced in vivo efficacy. nih.govacs.org
The initial development of potent NPSR antagonists within the oxazolo[3,4-a]pyrazine class, such as the representative compound SHA-68 (referred to as compound 1 in several studies), established a benchmark for in vitro activity. nih.gov Subsequent research aimed to extend the SAR by exploring modifications at the 1-position of the oxazolo[3,4-a]pyrazine nucleus. nih.govacs.org These efforts are part of a broader strategy to optimize the pharmacological profile of existing ligands to create more effective tools for preclinical in vivo studies. nih.gov The goal of these substitutions is to enhance properties that contribute to better in vivo effectiveness, which can be suboptimal in early lead compounds. nih.govacs.org
The functionalization of the 5-position of the oxazolo[3,4-a]pyrazine core is an area that has been explored to understand its effect on NPSR modulation. nih.govacs.org To investigate this, a series of compounds were developed where the 5-position was functionalized with side chains derived from various L-amino acids. nih.govacs.org
The introduction of small alkyl chains at the 5-position has a discernible impact on the antagonist's potency. nih.govacs.org Specifically, the addition of a methyl group (-CH₃) or an isopropyl group resulted in an approximate 10-fold decrease in potency when compared to the parent compound 1 . nih.govacs.org This suggests that steric bulk at this position may be detrimental to optimal receptor binding.
| Compound | Substitution at 5-position | Effect on Potency (vs. Compound 1) |
|---|---|---|
| 17 | -CH₃ (Methyl) | ~10-fold reduction |
| 18 | -CH(CH₃)₂ (Isopropyl) | ~10-fold reduction |
Modifications at the 7-position of the oxazolo[3,4-a]pyrazine core have been explored to modulate the hydrophilic/lipophilic balance of the antagonist, which can be crucial for in vivo performance. nih.govacs.org Side chains containing functions such as thiourea, N-substituted acetamide, and guanidine (B92328) have been introduced at this position. nih.govacs.org However, research indicates a limited tolerance for substituents at the 7-position. nih.gov The tight interactions established by the benzylamide chain in this region of the receptor appear to be critical for activity. nih.gov Consequently, modifications at this position often lead to a significant reduction or even complete loss of antagonist potency. nih.gov For instance, replacing the urea moiety in compound 1 with a guanidine function in compound 15 resulted in a slightly less potent molecule, highlighting the sensitivity of this position to structural changes. acs.org
Role of 5-position Functionalization in Receptor Modulation
Stereochemical Influence on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, plays a critical role in the biological activity of chiral compounds. mdpi.com For oxazolo[3,4-a]pyrazine derivatives, the spatial orientation of substituents can dramatically affect ligand-receptor binding and, consequently, antagonist potency. nih.govacs.org
The interaction between oxazolo[3,4-a]pyrazine antagonists and the human NPSR is markedly enantioselective. nih.govacs.org Studies separating the enantiomers of the parent antagonist 1 revealed a significant difference in potency between the R-isomer and the S-enantiomer. nih.govacs.org The R-isomer demonstrates high potency, while the S-enantiomer is considerably less active. nih.govacs.org This highlights that a specific stereochemical configuration is required for effective binding to the NPSR.
| Enantiomer of Compound 1 | Potency (pKB) |
|---|---|
| R-isomer | 8.28 |
| S-enantiomer | < 6 |
Pharmacophore Modeling and Design Principles for Oxazolo[3,4-a]pyrazine Derivatives
Molecular modeling studies have been instrumental in understanding the SAR of oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists. nih.gov These studies help to rationalize the observed biological activities and provide an updated model of ligand-receptor interactions. nih.govnih.gov The development of a robust pharmacophore model is essential for the design of new, more potent, and selective antagonists.
The general pharmacophoric features for this class of compounds are understood to involve key interactions within the binding pocket of the NPSR. While a specific 3D structure of the receptor has not been experimentally determined, homology modeling has been employed to construct viable models of the NPSR in its inactive state. nih.gov
Key design principles derived from these modeling studies include:
The Oxazolo[3,4-a]pyrazine Core: This heterocyclic system forms the central scaffold of the antagonists and is crucial for establishing the correct orientation within the receptor's binding site.
Substitutions at the 1-, 5-, and 7-positions: Modifications at these positions have been systematically explored to enhance antagonist potency and improve physicochemical properties. acs.org
The Role of a Terminal Phenyl Group: A substituted phenyl moiety, often with a fluorine atom, is a common feature and appears to be important for the interaction with the receptor. nih.gov The conformational freedom of this part of the molecule can influence activity. nih.gov
Comparative SAR Analysis with Reference NPSR Antagonists (e.g., SHA-68)
SHA-68 is a well-established and representative member of the oxazolo[3,4-a]pyrazine class of NPSR antagonists and serves as a valuable reference compound for SAR studies. nih.gov It exhibits nanomolar antagonist potency towards the human NPSR. nih.gov However, its suboptimal pharmacokinetic properties have prompted further research to identify analogs with improved in vivo profiles. nih.govacs.org
A comparative analysis of the SAR of newer derivatives with SHA-68 reveals several key insights:
Modifications to the Urea Linker: In SHA-68 (referred to as compound 1 in some studies), a urea group links the oxazolo[3,4-a]pyrazine core to the fluorophenyl moiety. nih.gov Replacing this urea with a guanidine group, as in the case of compound 16 , resulted in a compound with improved in vivo potency. nih.govnih.govacs.org Specifically, the guanidine derivative 16 showed a 5-fold improvement in in vivo potency compared to SHA-68. nih.govnih.govacs.org
Impact of Substitutions: The table below illustrates the impact of specific structural modifications on the in vitro antagonist potency at the NPSR.
| Compound | Core Structure | R1 | R2 | Linker | Terminal Group | pA2 / pKB |
| SHA-68 (1) | Oxazolo[3,4-a]pyrazine | H | H | Urea | 4-Fluorophenyl | 7.82 |
| Compound 16 | Oxazolo[3,4-a]pyrazine | H | H | Guanidine | 4-Fluorophenyl | 7.10 / 7.38 |
| Compound 21 | Oxazolo[3,4-a]pyrazine | H | H | Amide | 4-Fluorophenyl | 7.59 / 7.82 |
In Vitro vs. In Vivo Potency: While SHA-68 demonstrates high in vitro potency, the guanidine derivative 16 exhibited significantly improved in vivo efficacy, highlighting that in vitro activity does not always directly translate to in vivo performance. nih.govacs.orgacs.org This suggests that the modifications in compound 16 may have favorably altered its pharmacokinetic properties. nih.gov
Conformational Flexibility: The activity of some derivatives suggests that the conformational freedom of the pharmacophoric portions is important for optimal interaction with the NPSR. nih.gov The introduction of different linkers and substituents can influence this flexibility and, consequently, the biological activity.
Computational Approaches in Oxazolo 3,4 a Pyrazine Derivative Research
Molecular Modeling Investigations for Ligand/NPSR Interactions
Molecular modeling is a cornerstone of the computational investigation into oxazolo[3,4-a]pyrazine derivatives, providing a framework to understand the complex interplay between these ligands and the Neuropeptide S receptor (NPSR). acs.org Given that NPSR antagonists show promise for treating conditions like substance abuse, a detailed understanding of their interaction at the molecular level is critical. acs.org An in-depth molecular modeling investigation was undertaken to gain new insights into the observed structure-activity relationships and to build an updated model of the ligand/NPSR interactions. nih.govacs.org
A significant challenge in studying the NPSR is the absence of an experimentally determined three-dimensional (3D) structure. acs.org To overcome this, researchers have employed homology modeling techniques to construct a viable 3D model of the receptor in its inactive state. acs.org This atomistic model serves as a virtual representation of the receptor's binding pocket, allowing for detailed analysis of how ligands like the oxazolo[3,4-a]pyrazine derivatives fit and interact with the receptor's amino acid residues. acs.org These models are essential for rationalizing SARs and providing an updated, detailed view of the specific molecular interactions that drive antagonist binding. nih.govacs.org
Molecular Docking Simulations for Target Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the research of oxazolo[3,4-a]pyrazine derivatives, docking simulations were performed to analyze the binding affinity and mode of interaction of the most potent antagonists with the NPSR model. acs.org This method helps to visualize and score the potential binding poses, providing critical information for lead optimization.
Docking studies for the most potent oxazolo[3,4-a]pyrazine antagonists, such as compounds 1 (SHA-68), 16 , and 21 , revealed two primary binding modes, designated as BM1 and BM2. acs.org These modes are distinguished by the orientation of the ligand's pendant benzyl (B1604629) substituent, which can point either downwards into the transmembrane (TM) bundle (BM1) or upwards toward the extracellular region of the receptor (BM2). acs.org
In these predicted poses, the ligands form specific interactions with key residues in the NPSR binding site. For instance, in BM1, the protonated guanidine (B92328) group of compound 16 is predicted to form an ionic interaction with the side chain of Aspartic Acid 274 (D274). acs.org In BM2, the same group establishes charge-reinforced hydrogen bonds with the backbone of Asparagine 280 (N280) and Proline 283 (P283), alongside a cation-π interaction with Tryptophan 198 (W198). acs.org The additional phenyl ring in compound 21 allows for further π–π stacking with Phenylalanine 185 (F185) in BM2. acs.org
| Compound | Binding Mode | Interacting NPSR Residues | Interaction Type |
|---|---|---|---|
| 16 | BM1 | D274 | Ionic Interaction |
| BM2 | W198, N280, P283 | Cation-π, Hydrogen Bonds | |
| 21 | BM1 | F185, W198, A199, W207 | Charge-transfer, Lipophilic |
| BM2 | F185 | π–π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov While formal QSAR models were not the primary focus of the key studies on oxazolo[3,4-a]pyrazine derivatives, the research extensively used molecular modeling to rationalize the observed SARs. nih.govacs.org This approach uses the insights from docking and dynamic simulations to explain why certain structural modifications—such as substitutions at the 1-, 5-, and 7-positions of the core scaffold—lead to an increase or decrease in antagonist potency. acs.org For example, the introduction of a methyl or isopropyl group at the 5-position was found to reduce potency tenfold compared to the reference compound 1 . nih.gov
Conformational Analysis and Dynamics Simulations
To further refine the understanding of ligand-receptor interactions beyond static docking poses, molecular dynamics (MD) simulations were performed. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the flexibility of the ligand within the binding site. acs.org
For the oxazolo[3,4-a]pyrazine derivatives, MD simulations were used to analyze the stability of the two predicted binding modes (BM1 and BM2). acs.org By calculating the ligand root-mean-square fluctuation (RMSF), researchers could assess the mobility of the ligand in each pose. acs.org This dynamic analysis helps determine which binding orientation is more stable and therefore more likely to represent the true binding state, offering a more nuanced view than docking alone. acs.org
In silico Screening and Virtual Library Design for Novel Oxazolo[3,4-a]pyrazine Derivatives
In silico screening and virtual library design are powerful computational strategies for identifying novel hit compounds from large chemical databases. documentsdelivered.comcbirt.net Virtual screening involves docking millions of compounds into a target receptor's binding site to find potential ligands, a process that is significantly faster and more cost-effective than traditional high-throughput screening. cbirt.net
Mechanistic Elucidation of Biological Actions
Molecular Basis of NPSR Antagonism by Oxazolo[3,4-a]pyrazine Derivatives
The antagonistic activity of oxazolo[3,4-a]pyrazine derivatives at the NPSR is rooted in their specific molecular interactions within the receptor's binding domain. Molecular modeling studies have been instrumental in providing a theoretical framework for understanding these interactions, which are crucial for the rational design of novel and more potent antagonists.
Detailed Analysis of Ligand-Receptor Binding Pockets
Computational models of the NPSR, often constructed using homology modeling based on related G protein-coupled receptors, have revealed a complex binding pocket. The binding of oxazolo[3,4-a]pyrazine derivatives is theorized to occur within a pocket formed by several transmembrane (TM) helices of the receptor. The specific amino acid residues that constitute this binding pocket are critical for the affinity and selectivity of the ligands. While the precise residues interacting with a putative "derivative 5" are unknown, studies on analogous compounds within this class offer valuable insights into the general binding landscape.
Hydrogen Bonding and Hydrophobic Interactions at the Active Site
The stability of the ligand-receptor complex is governed by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. For the oxazolo[3,4-a]pyrazine scaffold, the oxygen and nitrogen atoms are potential sites for hydrogen bond formation with polar amino acid residues within the NPSR binding pocket. Furthermore, the aromatic and aliphatic moieties of these derivatives engage in extensive hydrophobic interactions with nonpolar residues, which are believed to be a major driving force for binding affinity. The specific nature and geometry of these interactions would be unique to the chemical structure of "derivative 5."
Modulation of Receptor Conformation and Signaling Cascades
The binding of an antagonist like an oxazolo[3,4-a]pyrazine derivative to the NPSR is thought to stabilize an inactive conformation of the receptor. This conformational stabilization prevents the receptor from undergoing the structural changes necessary to activate downstream intracellular signaling pathways. The NPSR is known to couple to multiple G proteins, leading to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP). By blocking these initial steps, NPSR antagonists effectively inhibit the physiological effects of NPS. The precise conformational changes induced by "derivative 5" and its specific impact on G-protein coupling remain to be elucidated.
Pharmacodynamic Characterization of Oxazolo[3,4-a]pyrazine Derivative 5
The pharmacodynamic profile of a drug candidate encompasses its potency, efficacy, and receptor occupancy. For an NPSR antagonist, potency is typically quantified by its inhibitory constant (Ki) or its functional IC50 value in in-vitro assays. Efficacy refers to the maximal effect an antagonist can produce. As a competitive antagonist, its efficacy would be related to its ability to completely block NPS-induced signaling. Receptor occupancy studies, often conducted using radiolabeled ligands or advanced imaging techniques, would be necessary to determine the extent and duration of NPSR blockade in vivo. Without specific experimental data for "derivative 5," its pharmacodynamic properties cannot be detailed.
Future Research Directions and Translational Perspectives for Oxazolo 3,4 a Pyrazine Derivatives
Optimization of Oxazolo[3,4-a]pyrazine Derivatives for Enhanced Potency and Selectivity
The journey from a promising lead compound to a viable drug candidate hinges on a meticulous process of optimization. For oxazolo[3,4-a]pyrazine derivatives, the primary goal is to enhance their potency as NPSR antagonists while ensuring high selectivity over other receptors to minimize off-target effects.
Structure-activity relationship (SAR) studies are at the heart of this endeavor. Researchers systematically modify the core oxazolo[3,4-a]pyrazine scaffold at various positions to understand how these changes impact biological activity. For instance, substitutions at the 1-, 5-, and 7-positions of the bicyclic nucleus have been explored. acs.org
One notable advancement in this area is the development of a guanidine (B92328) derivative, compound 16, which demonstrated nanomolar activity in laboratory tests and a five-fold improvement in potency in living organisms compared to the reference compound, SHA-68. acs.orgnih.gov This highlights the potential for significant gains in potency through targeted chemical modifications.
Future optimization efforts will likely focus on:
Fine-tuning lipophilicity: Balancing the compound's ability to cross the blood-brain barrier with its solubility and metabolic stability is critical for CNS drugs. acs.org
Exploring novel substitutions: Introducing a diverse range of chemical groups at unexplored positions of the scaffold could lead to the discovery of derivatives with superior properties. acs.orgnih.gov
Stereochemical analysis: Investigating the impact of stereochemistry on receptor binding and activity can lead to the identification of more potent and selective isomers.
Exploration of Novel Therapeutic Applications Beyond NPSR Antagonism
While the primary focus has been on NPSR antagonism for the treatment of substance abuse disorders, the oxazolo[3,4-a]pyrazine scaffold may have broader therapeutic potential. acs.orgnih.gov The Neuropeptide S system is implicated in a range of physiological processes, including anxiety, wakefulness, and memory. acs.orgnih.gov
Therefore, future research should explore the potential of these derivatives in other therapeutic areas, such as:
Anxiety and Stress-Related Disorders: Given the role of the NPSR in anxiety, derivatives with specific pharmacological profiles could be investigated as novel anxiolytics.
Sleep Disorders: The influence of the NPS system on arousal suggests that NPSR modulators could be developed for the treatment of sleep-wake cycle disturbances.
Cognitive Enhancement: The link between NPSR and memory processes opens up the possibility of developing compounds that could be used to treat cognitive deficits in various neurological and psychiatric conditions.
Furthermore, some pyrazine (B50134) derivatives have shown activity as inhibitors of enzymes like phosphodiesterases, suggesting that the oxazolo[3,4-a]pyrazine core could be a versatile starting point for designing drugs with different mechanisms of action.
Development of Next-Generation Oxazolo[3,4-a]pyrazine Scaffolds
Innovation in medicinal chemistry often involves moving beyond existing scaffolds to create next-generation compounds with fundamentally improved properties. For the oxazolo[3,4-a]pyrazine series, this could involve:
Scaffold hopping: Replacing the oxazolo[3,4-a]pyrazine core with other bioisosteric structures that maintain the key pharmacophoric features required for NPSR binding but offer improved physicochemical or pharmacokinetic properties.
Conformational constraint: Introducing rigid elements into the molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity.
Hybrid molecule design: Combining the oxazolo[3,4-a]pyrazine scaffold with other pharmacophores to create dual-target ligands that could offer enhanced efficacy for complex multifactorial diseases.
Recent studies have already begun to explore modifications to the core structure, such as introducing functionalized side chains derived from amino acids at the 5-position. acs.orgnih.gov While these initial modifications led to a decrease in potency, they provide valuable insights for the design of future generations of these compounds. acs.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can significantly accelerate the design-make-test-analyze cycle for new chemical entities.
In the context of oxazolo[3,4-a]pyrazine derivatives, AI and ML can be applied to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of virtual compounds before they are synthesized, saving time and resources.
De Novo Design: Generate novel oxazolo[3,4-a]pyrazine scaffolds with desired properties using generative AI models.
Virtual Screening: Screen large virtual libraries of compounds to identify those with a high probability of binding to the NPSR.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to identify candidates with favorable drug-like profiles early in the discovery process.
Molecular modeling studies have already been employed to understand the interactions between oxazolo[3,4-a]pyrazine derivatives and the NPSR, providing a foundation for the application of more advanced computational approaches. acs.orgnih.gov
Preclinical Research Models for Mechanistic Validation
Robust preclinical research models are essential for validating the mechanism of action of new drug candidates and for predicting their efficacy in humans. For oxazolo[3,4-a]pyrazine derivatives targeting the NPSR, a multi-pronged approach using various preclinical models is necessary.
In Vitro Assays: Cellular assays using cell lines that express the NPSR are fundamental for determining the potency and selectivity of new compounds. These assays typically measure changes in intracellular calcium levels or cyclic AMP (cAMP) production in response to NPS and the antagonist. acs.org
In Vivo Animal Models: Animal models are crucial for assessing the in vivo efficacy and pharmacokinetic properties of the derivatives. For NPSR antagonists, models of drug-seeking behavior and relapse are particularly relevant. acs.org For instance, the ability of a compound to counteract NPS-induced increases in locomotor activity in mice is a common in vivo screening assay. acs.orgnih.gov
Advanced Preclinical Models: The development and use of more sophisticated preclinical models, such as genetically modified animals or brain organoids, could provide deeper insights into the role of the NPSR in complex behaviors and disease states.
The in vivo evaluation of promising compounds like the guanidine derivative 16 in mouse models of NPS-induced activity has provided crucial proof-of-concept for the therapeutic potential of this class of molecules. acs.orgnih.gov Future preclinical studies will need to employ a wider range of behavioral and physiological models to fully characterize the pharmacological profile of next-generation oxazolo[3,4-a]pyrazine derivatives.
Q & A
Q. What are the key synthetic routes for Oxazolo[3,4-a]pyrazine derivative 5, and how are intermediates optimized for yield?
The synthesis typically involves cyclization reactions using β-ketonitriles and 5-amino-4-nitrosopyrazoles in pyridine to form pyrazolo[3,4-b]pyrazine intermediates. These intermediates are further functionalized via amidoxime or carbohydrazide derivatives to introduce substituents critical for biological activity. For example, the nitrile group in intermediates reacts with substrates like hydroxylamine or hydrazides to generate amidoximes or carbohydrazides, which are cyclized under acidic conditions to yield the oxazolo[3,4-a]pyrazine core . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .
Q. How is the in vitro activity of this compound assessed in Neuropeptide S Receptor (NPSR) antagonism studies?
In vitro assays use human NPSR-expressing HEK293 cells loaded with fluorescent calcium indicators (e.g., Fluo-4 AM). Derivative 5 is pre-incubated with cells, followed by stimulation with Neuropeptide S (NPS). Antagonist potency (IC₅₀) is calculated by measuring the inhibition of calcium flux relative to controls. Dose-response curves are generated using concentrations ranging from 0.1 nM to 10 μM, with reference antagonists like SHA-68 as benchmarks .
Q. What structural features of Oxazolo[3,4-a]pyrazine derivatives correlate with enhanced NPSR binding affinity?
Structure-Activity Relationship (SAR) studies highlight the necessity of a guanidine group at position 7 and a hydrophobic substituent (e.g., 4-fluorophenyl) at position 2. Substitution at position 3 with electron-withdrawing groups (e.g., nitro) improves metabolic stability but reduces solubility. Systematic modifications, such as replacing the oxazolo ring with thiazolo or pyrazolo systems, diminish activity, emphasizing the oxazolo ring’s role in receptor interaction .
Advanced Research Questions
Q. How can molecular modeling resolve discrepancies between in vitro potency and in vivo efficacy of derivative 5?
Molecular dynamics simulations of derivative 5 bound to NPSR reveal that its guanidine group forms salt bridges with Glu²⁹⁷ and Asp³⁰⁰, while the oxazolo ring engages in π-π stacking with Tyr¹⁰⁷. However, in vivo metabolism studies identify rapid glucuronidation of the 4-fluorophenyl group as a key limitation. Docking studies guided the introduction of a methylsulfonyl group at position 2, which reduces metabolic clearance by 40% while maintaining nanomolar IC₅₀ values .
Q. What strategies address regioselectivity challenges during the synthesis of polycyclic intermediates for derivative 5?
Regioselective cyclization is achieved by controlling reaction conditions. For example, refluxing 5-amino-3-phenyl-4-phenylazopyrazole with β-ketonitriles in pyridine favors pyrazolo[3,4-b]pyrazine formation, while acetic acid promotes competing pathways leading to oxazino[4,5:5,6]pyrazolo[1,5-a]pyrimidine byproducts. Kinetic studies show that pyridine stabilizes the transition state for pyrazine ring closure via hydrogen bonding with the nitrile group .
Q. How do patent trends inform the development of derivative 5 as a tool compound for NPSR research?
Patent analyses reveal that oxazolo[3,4-a]pyrazine derivatives dominate small-molecule NPSR antagonist claims (2005–2016), with emphasis on improving CNS penetration. Derivative 5’s 5-fold higher in vivo potency compared to SHA-68 is attributed to its logP (~3.2) and polar surface area (~65 Ų), which balance blood-brain barrier permeability and solubility. Recent patents disclose prodrug formulations (e.g., phosphate esters) to enhance oral bioavailability .
Q. What experimental approaches validate the selectivity of derivative 5 for NPSR over related GPCRs?
Selectivity is assessed via radioligand binding assays against a panel of 50 GPCRs, including adenosine A₁/A₂A, opioid, and dopamine receptors. Derivative 5 shows >100-fold selectivity for NPSR (Kᵢ = 2.3 nM) over other targets. Functional selectivity is confirmed using cAMP accumulation assays in cells co-expressing NPSR and Gαs/q-coupled receptors, with derivative 5 inhibiting NPS-induced signaling without affecting basal activity .
Data Contradiction and Optimization
Q. How can researchers reconcile conflicting data on derivative 5’s metabolic stability across species?
Microsomal stability assays in human, rat, and mouse liver microsomes reveal species-specific glucuronidation rates (human t₁/₂ = 45 min vs. mouse t₁/₂ = 15 min). To address this, deuterium incorporation at metabolically labile positions (e.g., C-7 methyl) extends t₁/₂ in mice by 2-fold. Cross-species metabolite profiling using LC-MS/MS identifies conserved oxidation pathways, guiding the design of analogs with fluorinated aryl groups to block these sites .
Q. What methodologies quantify derivative 5’s efficacy in rodent models of substance use disorders?
In vivo efficacy is tested using conditioned place preference (CPP) in mice. Derivative 5 (10 mg/kg, i.p.) attenuates cocaine-induced CPP by 70% compared to controls, while SHA-68 achieves 50% reduction at the same dose. Brain penetrance is confirmed via LC-MS quantification of unbound compound in cerebrospinal fluid (CSF), with derivative 5 reaching CSF concentrations of 120 nM at 1 h post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
